1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea
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Overview
Description
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group, a fluorophenyl group, and a pyrrolidinyl group, all connected through a urea linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of the pyrrolidinone intermediate through a cyclization reaction of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorinated aromatic compound reacts with the pyrrolidinone intermediate.
Urea Formation: The final step involves the formation of the urea linkage by reacting the intermediate with cyclohexyl isocyanate under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing flow chemistry techniques for efficient and scalable synthesis .
Chemical Reactions Analysis
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea can be compared with other similar compounds, such as:
- 1-Cyclohexyl-3-(3-fluorophenyl)-1-isopropylurea
- 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
- 1-Cyclohexyl-3-(3-fluorophenyl)propan-1-one
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical properties and reactivity.
Properties
IUPAC Name |
1-cyclohexyl-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24FN3O2/c1-21(15-7-3-2-4-8-15)18(24)20-14-11-17(23)22(12-14)16-9-5-6-13(19)10-16/h5-6,9-10,14-15H,2-4,7-8,11-12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMAOLXFBCBWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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